molecular formula C9H9N5O2 B15057318 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid

2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15057318
M. Wt: 219.20 g/mol
InChI Key: KDKMRDMHSIKZJI-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is a sophisticated heterocyclic compound designed for pharmaceutical and biological chemistry research. This molecule integrates two privileged medicinal chemistry scaffolds: a 1,2,3-triazole ring and a 2,6-dimethylpyrimidine moiety. The 1,2,3-triazole core is a well-studied pharmacophore known for its significant biological potential, rigidity, and ability to participate in key intermolecular interactions like hydrogen bonding and π-stacking with biological targets . Its structural stability and strong hydrogen-bonding properties make it an excellent scaffold for developing bioactive molecules . The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling researchers to create amide, ester, and other derivatives for structure-activity relationship (SAR) studies. This compound is of particular interest in early-stage anticancer research. Hybrid molecules containing both 1,2,3-triazole and nitrogen-rich heterocycles like pyrimidine are increasingly investigated for their potential cytotoxic activity . The pyrimidine ring is a common structural element in many approved therapeutic agents, and its incorporation is often aimed at enhancing interaction with enzymatic targets. Furthermore, the structural framework suggests potential for exploring free radical scavenging activity. Similar 1,2,3-triazole complexes have been shown to exhibit antioxidant properties through mechanisms such as hydrogen atom transfer (HAT) and single-electron transfer (SET), which can be investigated in various radical-generating model systems (e.g., hydroxyl, superoxide, and hypochlorite radicals) . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, using personal protective equipment and adhering to standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

2-(2,6-dimethylpyrimidin-4-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H9N5O2/c1-5-3-8(12-6(2)11-5)14-10-4-7(13-14)9(15)16/h3-4H,1-2H3,(H,15,16)

InChI Key

KDKMRDMHSIKZJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N2N=CC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions

  • Step 1: Synthesis of 2,6-Dimethylpyrimidine

    • Reactants: Acetophenone, formamide
    • Conditions: Acidic or basic catalysis, elevated temperature
  • Step 2: Formation of Triazole Ring

    • Reactants: 2,6-Dimethylpyrimidine, azide compound
    • Conditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), room temperature
  • Step 3: Carboxylation

    • Reactants: Intermediate from Step 2, carbon dioxide source
    • Conditions: Basic conditions, elevated temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.

    • Reagents: Potassium permanganate, chromium trioxide
    • Conditions: Acidic or basic medium, elevated temperature
    • Products: Corresponding carboxylic acids or ketones
  • Reduction: : Reduction reactions can target the triazole ring or the carboxylic acid group.

    • Reagents: Sodium borohydride, lithium aluminum hydride
    • Conditions: Room temperature, inert atmosphere
    • Products: Reduced triazole derivatives or alcohols
  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions.

    • Reagents: Halogenating agents, nucleophiles
    • Conditions: Room temperature to elevated temperature
    • Products: Substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the triazole ring is known to enhance biological activity, making it a promising candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit activity against various diseases, including bacterial infections and cancer.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in DNA replication and repair, leading to cell death.

    Receptors: It can bind to cell surface receptors, blocking signal transduction pathways essential for cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound is compared below with structurally related triazole-carboxylic acids and pyrimidine derivatives, emphasizing substituent effects and bioactivity.

Table 1: Key Structural Analogues and Their Features
Compound Name CAS Number Key Structural Features Biological Activity/Notes Reference
2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid Not provided 2,6-Dimethylpyrimidine + triazole + carboxylic acid Limited data; presumed intermediate for drug development based on similar compounds
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid 22300-56-7 Phenyl + methyl-triazole + carboxylic acid No explicit bioactivity reported; commercial availability (97% purity, m.p. 200–202°C)
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Not provided Thiazole + methyl-triazole + carboxylic acid Inhibited NCI-H522 lung cancer cells by ~40% (GP = 62.47%)
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate 50887-69-9 Pyrimidine-dione + carboxylic acid Structural similarity score: 1.00; potential use in nucleotide-like drug design
1-(4-Chlorophenyl)-5-CF3–1H-1,2,3-triazole-4-carboxylic acid Not provided Chlorophenyl + CF3-triazole + carboxylic acid Highest growth inhibition among aryl derivatives (specific targets: e.g., c-Met kinase)

Physicochemical and Commercial Comparison

  • Melting Points and Purity : The commercial analogue 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid has a melting point of 200–202°C and 97% purity, suggesting higher crystallinity compared to liquid or oily derivatives .
  • Cost and Availability : Derivatives like 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid are available at ~$3,870 per 10 g, reflecting their niche applications . In contrast, the target compound’s commercial data is unavailable, indicating it may remain primarily a research chemical.

Biological Activity

The compound 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This article examines its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C11H12N4O2\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_2

This structure features a triazole ring and a pyrimidine moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have reported significant antimicrobial properties associated with this compound. Notably:

  • Activity Against Bacteria and Fungi : The compound demonstrated potent activity against various bacterial strains including E. coli and fungal strains such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values were reported as low as 0.1 mg/ml against these pathogens .
Microbial StrainMIC (mg/ml)
Candida albicans0.1
Aspergillus niger0.1
E. coli0.15

These results suggest that the compound's lipophilicity enhances its ability to penetrate microbial cell membranes, leading to effective antimicrobial action .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

  • Cell Lines Tested : Studies have shown promising results in inhibiting the proliferation of cancer cells such as HepG2 (liver cancer) and PANC-1 (pancreatic cancer). The IC50 values were found to be in the micromolar range .
Cancer Cell LineIC50 (µM)
HepG26.26
PANC-16.48

These findings indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Carbonic Anhydrases : It selectively inhibited certain carbonic anhydrases at nanomolar concentrations, showing potential for treating conditions related to these enzymes .
EnzymeK_i (pM)
hCA IX89
hCA II750

This selective inhibition suggests that the compound could be useful in therapeutic applications targeting these enzymes.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : In a comparative study, the compound was found to be more effective than standard treatments against several microbial strains .
  • Cancer Cell Inhibition : A study focusing on HepG2 cells demonstrated that treatment with the compound led to significant reductions in cell viability and increased apoptosis compared to untreated controls .
  • Enzyme Interaction : Research indicated that the compound's interaction with carbonic anhydrases could lead to new therapeutic strategies for conditions like glaucoma and edema .

Q & A

Q. What are the common synthetic routes for 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves coupling 2,6-dimethylpyrimidine-4-carbaldehyde with a triazole precursor under acidic conditions. For example, heterocyclic intermediates can be generated by reacting hydrazine derivatives with nitriles or aldehydes, followed by cyclization using catalysts like acetic acid or trifluoroacetic acid . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the pyrimidine and triazole ring connectivity (e.g., aromatic protons at δ 7.5–8.5 ppm, carboxylic acid proton at δ 12–13 ppm) .
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., ESI-MS m/z: [M+H]+ calculated for C9_9H10_{10}N6_6O2_2: 259.1) .
  • FT-IR : Carboxylic acid C=O stretching at ~1700 cm1^{-1} and triazole C-N vibrations at ~1450 cm1^{-1} .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. The carboxylic acid group is sensitive to moisture; desiccants like silica gel are recommended . Avoid prolonged exposure to light, as heteroaromatic systems may undergo photodegradation .

Q. What is the solubility profile of this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic aqueous solutions (pH 4–9). Solubility

SolventSolubility (mg/mL)
DMSO>50
Methanol~10
Water (pH 7)<1

Q. What safety precautions are required when handling this compound?

Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis. Toxicity data are limited, but similar triazole-carboxylic acids may cause skin/eye irritation. In case of exposure, rinse with water for 15 minutes and seek medical advice .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software is used to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and pyrimidine N-atoms). For example, a related zinc coordination polymer based on triazole-carboxylic acid ligands showed a distorted tetrahedral geometry around the metal center, confirmed via SHELXL refinement .

Q. What strategies are employed to evaluate its biological activity?

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities toward targets like dihydrofolate reductase (DHFR), leveraging the pyrimidine moiety’s resemblance to folate .

Q. Can this compound form coordination polymers for material science applications?

Yes. The carboxylic acid and triazole groups act as bifunctional ligands. For instance, zinc coordination polymers exhibit luminescent properties (λem_{em} ~450 nm) due to ligand-to-metal charge transfer, with potential applications in sensors or photocatalysis .

Q. How is impurity profiling conducted for this compound in pharmaceutical research?

  • HPLC-DAD/ELSD : Detect impurities (e.g., unreacted pyrimidine intermediates) using C18 columns (mobile phase: acetonitrile/0.1% TFA).
  • LC-MS/MS : Identify degradation products (e.g., decarboxylated derivatives) under stress conditions (heat, light) .

Q. What reaction optimizations improve yield in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes with comparable yields (~85%) .
  • Catalyst screening : Pd/C or Cu(I)-NHC complexes enhance coupling efficiency in triazole formation .

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